4-(methylaMINO)CYCLOHEXANONE hydrochloride

Description

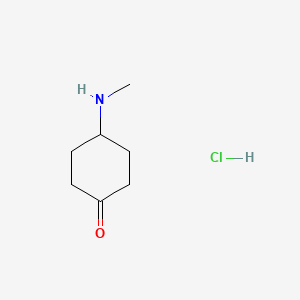

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-(methylamino)cyclohexan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO.ClH/c1-8-6-2-4-7(9)5-3-6;/h6,8H,2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPFOMPKXKDTDFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCC(=O)CC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70677445 | |

| Record name | 4-(Methylamino)cyclohexan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70677445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260794-25-9 | |

| Record name | 4-(Methylamino)cyclohexan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70677445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Physicochemical Properties of 4-(Methylamino)cyclohexanone Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Methylamino)cyclohexanone hydrochloride is a chemical compound of interest in synthetic and medicinal chemistry. As a derivative of cyclohexanone, it possesses a versatile scaffold that can be utilized in the synthesis of various biologically active molecules. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound. Due to the limited availability of experimental data in public domains, this guide also includes standardized experimental protocols for the determination of key physicochemical parameters.

Chemical Identity

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 1260794-25-9 | [1][2] |

| Molecular Formula | C₇H₁₄ClNO | [1] |

| Molecular Weight | 163.65 g/mol | [1] |

| Canonical SMILES | CNC1CCC(=O)CC1.Cl | N/A |

| InChI | InChI=1S/C7H13NO.ClH/c1-8-6-2-4-7(9)5-3-6;/h6,8H,2-5H2,1H3;1H | N/A |

Physicochemical Properties

| Property | 4-(Methylamino)cyclohexanone (Free Base) | This compound | Notes and Comparative Data |

| Melting Point | Not available | Not available | For comparison, the related compound ketamine hydrochloride has a melting point of approximately 262-263 °C. |

| Boiling Point | 209.2 ± 33.0 °C at 760 mmHg | Not available | Data for the free base.[3] The hydrochloride salt is expected to have a much higher boiling point and likely decompose before boiling. |

| Solubility | Not available | Expected to be soluble in water. | Hydrochloride salts of amines are generally soluble in water.[4] For instance, ketamine hydrochloride is highly soluble in water. |

| pKa | Not available | Not available | The pKa of the protonated amine would be a key determinant of its behavior in physiological systems. |

| LogP | -0.40 (Predicted) | Not available | The LogP of the free base suggests it is hydrophilic. The hydrochloride salt will be even more hydrophilic. |

Spectral Data

Experimental spectral data for this compound is limited. A predicted ¹H NMR spectrum is available, but experimental characterization is not widely published.

| Spectrum Type | Data | Source |

| ¹H NMR | A predicted ¹H NMR spectrum in D₂O shows a multiplet around 1.71 ppm. | [5] |

| ¹³C NMR | Not available | N/A |

| Infrared (IR) | Not available | N/A |

| Mass Spectrometry (MS) | Not available | N/A |

Experimental Protocols

Given the absence of comprehensive experimental data, the following are detailed, standardized protocols for determining the key physicochemical properties of this compound.

Melting Point Determination (Capillary Method)

This method is suitable for determining the melting range of a crystalline solid.

Methodology:

-

Sample Preparation: A small amount of dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a rapid rate initially to determine an approximate melting point.

-

The apparatus is allowed to cool, and a fresh sample is heated at a slower rate (1-2 °C per minute) starting from about 20 °C below the approximate melting point.

-

The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point) are recorded as the melting range.

-

Aqueous Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in water.

Methodology:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of deionized water in a sealed flask.

-

Equilibration: The flask is agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

-

Sample Collection and Preparation: The suspension is allowed to settle, and an aliquot of the supernatant is withdrawn and filtered through a non-adsorptive filter (e.g., 0.22 µm PTFE) to remove undissolved solid.

-

Quantification: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated spectroscopic method.

-

Calculation: The solubility is expressed in mg/mL or mol/L.

pKa Determination (Potentiometric Titration)

This method is used to determine the acid dissociation constant (pKa) of an ionizable compound.

Methodology:

-

Sample Preparation: A known concentration of this compound is dissolved in water.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.

-

pH Measurement: The pH of the solution is monitored throughout the titration using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

Biological Activity and Signaling Pathways

There is currently no specific information in the public domain regarding the biological activity or signaling pathways of this compound. However, its structural similarity to other pharmacologically active cyclohexanone derivatives, such as ketamine, suggests potential for interaction with the central nervous system. Ketamine is a well-known non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[6][7] The biological activity of 4-[(Dimethylamino)methyl]cyclohexan-1-one hydrochloride, a related compound, is linked to its role as an impurity in the synthesis of the opioid analgesic Tramadol, where it may influence the metabolism and effectiveness of the active pharmaceutical ingredient.[4]

Further research, including receptor binding assays and in vitro/in vivo studies, is required to elucidate the specific pharmacological profile of this compound.

Visualizations

Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the experimental determination of the key physicochemical properties of a compound like this compound.

Caption: Experimental workflow for physicochemical characterization.

Conclusion

This technical guide provides a summary of the currently available physicochemical information for this compound. While some basic identifiers are known, there is a notable lack of comprehensive experimental data for key properties such as melting point, solubility, pKa, and spectral characteristics. The provided experimental protocols offer a standardized approach for researchers to determine these missing values. Furthermore, the biological activity of this compound remains to be elucidated through future pharmacological studies. The information and methodologies presented herein are intended to serve as a valuable resource for scientists and professionals engaged in research and development involving this compound.

References

- 1. calpaclab.com [calpaclab.com]

- 2. 1260794-25-9|this compound|BLD Pharm [bldpharm.com]

- 3. 4-(Methylamino)cyclohexanone | C7H13NO | CID 20760632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Buy 4-[(Dimethylamino)methyl]cyclohexan-1-one hydrochloride [smolecule.com]

- 5. hmdb.ca [hmdb.ca]

- 6. Ketamine - Wikipedia [en.wikipedia.org]

- 7. Ketamine Hydrochloride | C13H17Cl2NO | CID 15851 - PubChem [pubchem.ncbi.nlm.nih.gov]

molecular structure of 4-(methylamino)cyclohexanone hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the molecular structure and physicochemical properties of 4-(methylamino)cyclohexanone hydrochloride. While this compound is a structural analog to intermediates used in the synthesis of various pharmacologically active molecules, publicly available experimental data on its specific biological activity and detailed spectroscopic characterization is limited. This document compiles the available information and presents theoretical and generalized protocols for its synthesis and analysis to aid researchers in their investigations.

Molecular Structure and Properties

This compound is a simple cyclohexanone derivative featuring a secondary amine. The hydrochloride salt form enhances its stability and solubility in aqueous media. Its core structure consists of a six-membered carbon ring containing a ketone functional group and a methylamino substituent at the C-4 position. The amine is protonated in the hydrochloride salt.

Physicochemical Data

The key identifying and physical properties of this compound are summarized below.

| Property | Value | Reference(s) |

| IUPAC Name | 4-(methylamino)cyclohexan-1-one | [1] |

| CAS Number | 1260794-25-9 | [2] |

| Molecular Formula | C₇H₁₄ClNO | [2] |

| Molecular Weight | 163.65 g/mol | [2] |

| Purity (Typical) | ≥95% | [2] |

| Free Base CAS Number | 2976-84-3 | [1][3] |

| Free Base Formula | C₇H₁₃NO | [1] |

| Free Base Mol. Weight | 127.18 g/mol | [1] |

Structural Diagram

Spectroscopic and Analytical Data

Predicted Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | - Cyclohexyl Protons (8H): Complex multiplets expected in the δ 1.5-3.0 ppm range. Protons alpha to the carbonyl (C2, C6) would be further downfield (δ 2.2-2.6 ppm). Protons alpha to the nitrogen (C4) would also be downfield. - N-Methyl Protons (3H): A singlet or doublet (if coupled to N-H) around δ 2.5-2.8 ppm. - Amine Protons (2H): A broad singlet, highly dependent on solvent and concentration, likely downfield (δ 7.0-9.0 ppm) due to protonation. |

| ¹³C NMR | - Carbonyl Carbon (C=O): A signal in the δ 205-215 ppm range. - C-N Carbon: A signal around δ 50-60 ppm. - Cyclohexyl Carbons: Signals for the remaining four CH₂ groups between δ 25-45 ppm. - N-Methyl Carbon: A signal around δ 30-35 ppm. |

| FT-IR (ATR) | - N⁺-H Stretch: Broad absorption band from 2400-3200 cm⁻¹. - C-H Stretch (Aliphatic): Sharp peaks between 2850-3000 cm⁻¹. - C=O Stretch (Ketone): Strong, sharp absorption band around 1710-1725 cm⁻¹. |

| Mass Spectrometry | - Molecular Ion (Free Base): The expected [M]⁺ peak for the free base (C₇H₁₃NO) would be at m/z 127.10. The hydrochloride salt would likely show the protonated molecule [M+H]⁺ at m/z 128.11 in ESI+. - Key Fragments: Fragmentation would likely involve alpha-cleavage adjacent to the ketone or nitrogen, and loss of the methylamino group. |

Experimental Protocols

Proposed Synthesis via Reductive Amination

While a specific protocol for 4-(methylamino)cyclohexanone is not widely published, a standard and effective method would be the reductive amination of 1,4-cyclohexanedione. This method is safer and often higher-yielding than alternatives like the Mannich reaction for this specific isomer.

Workflow Diagram:

Methodology:

-

Reaction Setup: To a solution of 1,4-cyclohexanedione (1.0 eq) in methanol, add an aqueous solution of methylamine (1.1 eq). If using methylamine hydrochloride, add a non-interfering base like triethylamine (1.1 eq) to liberate the free amine.

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine/enamine.

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add a mild reducing agent such as sodium cyanoborohydride (NaBH₃CN) (1.2 eq) portion-wise, ensuring the temperature remains below 10 °C.

-

Reaction Progression: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Carefully quench the reaction by adding 1M HCl to decompose any remaining reducing agent. Basify the solution with aqueous NaOH (e.g., 2M) to a pH > 10.

-

Extraction: Extract the aqueous layer multiple times with an organic solvent such as dichloromethane or ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product (the free base) can be purified using silica gel column chromatography.

-

Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate). Add a solution of HCl in ether (1.0 eq) dropwise with stirring. The hydrochloride salt should precipitate out of the solution.

-

Isolation: Collect the solid precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

General Protocol for Analytical Characterization

The following outlines a general workflow for the structural confirmation and purity analysis of the synthesized product.

Workflow Diagram:

Methodologies:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Prepare a sample by dissolving 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆).

-

Acquire ¹H NMR and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

-

Process the data and compare the observed chemical shifts, multiplicities, and integrations with the expected values for the proposed structure.

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Collect the spectrum over a range of 4000-400 cm⁻¹.

-

Identify characteristic absorption bands corresponding to the functional groups (C=O, N⁺-H, C-H) present in the molecule.

-

-

Mass Spectrometry (MS):

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol/water).

-

Infuse the sample into an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Time-of-Flight, TOF).

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecular ion [M+H]⁺ and confirm the exact mass.

-

Potential Applications and Future Research

Given its structure as a functionalized cyclohexanone, this compound could serve as a valuable building block in medicinal chemistry. It may be a precursor for more complex molecules with potential therapeutic applications, analogous to how related aminocyclohexanones are key intermediates in the synthesis of analgesics like Ketamine and Tramadol.[4]

Further research is required to:

-

Experimentally validate the proposed synthesis and analytical characterization.

-

Explore its potential as a scaffold in the development of novel chemical entities.

-

Conduct biological screening to determine if the molecule itself possesses any pharmacological activity.

References

4-(methylamino)cyclohexanone hydrochloride spectral data (NMR, IR, MS)

Spectroscopic Data

The structural elucidation of 4-(methylamino)cyclohexanone hydrochloride is achieved through a combination of spectroscopic techniques. Each method provides unique information about the molecule's structure, functional groups, and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for a complete structural assignment. Although specific experimental data for this compound is sparse in the literature, data for analogous compounds, such as 2-(methylamino)cyclohexanone hydrochloride derivatives, can be used for comparative purposes.[1][2]

¹H NMR Spectroscopy

In the ¹H NMR spectrum of a typical aminocyclohexanone hydrochloride, one would expect to see signals corresponding to the protons on the cyclohexanone ring and the methyl group. The chemical shifts and multiplicities of these signals would be influenced by their chemical environment. For instance, protons alpha to the carbonyl group and the amino group would exhibit characteristic shifts.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Key resonances would include the carbonyl carbon, the carbon atom bonded to the nitrogen, the carbons of the cyclohexyl ring, and the methyl carbon. The chemical shift of the carbonyl carbon is typically found in the downfield region of the spectrum.

Table 1: Representative ¹H and ¹³C NMR Data for Analogous Aminocyclohexanone Hydrochlorides

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

|---|---|---|---|

| 2-(2-fluorophenyl)-2-(methylamino)-cyclohexanone hydrochloride (in D₂O) | 7.45–7.32 (m, 4H, Ar-H), 3.21 (s, 3H, N-CH₃), 2.85–2.65 (m, 2H, Cyclohexanone), 2.10–1.80 (m, 6H, Cyclohexanone) | 210.5 (C=O), 160.1 (C-F), 128.9–115.7 (Ar-C), 55.2 (N-CH₃), 42.1–25.3 (Cyclohexanone) | [2] |

| 2-dimethylaminomethyl-cyclohexanone hydrochloride (in CDCl₃) | Not Provided | 209.58 (C-1), 56.80 (C-7), 46.69 (C-2), 44.99 (C-6), 42.26 (CH₃), 41.75 (CH₃), 33.88 (C-4), 27.70 (C-3), 24.70 (C-5) |[2] |

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl group (C=O), the amine salt (N-H stretching), and C-H bonds.

Table 2: Expected IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| ~1715 | C=O (ketone) stretching |

| 2700-3000 | N-H stretching (amine salt) |

| 2850-2960 | C-H stretching (aliphatic) |

| 1500-1600 | N-H bending |

Note: The exact positions of the peaks can vary depending on the sample preparation method and the physical state of the sample. For comparison, the IR spectra of cathinone derivatives, which are also aminoketone hydrochlorides, show a strong carbonyl stretch around 1688 cm⁻¹.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming the molecular formula and identifying structural motifs. For 4-(methylamino)cyclohexanone, the free base has a molecular weight of approximately 127.18 g/mol .[4] The hydrochloride salt would not typically be observed as an intact entity in most mass spectrometry techniques. Instead, the protonated molecule of the free base, [M+H]⁺, is commonly detected.

Table 3: Mass Spectrometry Data for 4-(methylamino)cyclohexanone

| Ionization Mode | Expected m/z | Fragment |

|---|---|---|

| ESI+ | 128.1 | [M+H]⁺ of the free base |

| EI | 127 | Molecular ion of the free base |

General Fragmentation Patterns In Electron Ionization (EI) mass spectrometry, the molecule is expected to undergo fragmentation. Common fragmentation pathways for cyclic ketones and amines include:

-

Alpha-cleavage: Cleavage of the bonds adjacent to the carbonyl group and the amino group.

-

Loss of the methylamino group: Cleavage of the C-N bond.

-

Ring-opening: Fission of the cyclohexanone ring.[2]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments involved in the structural elucidation of a compound like this compound.

NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆). The choice of solvent depends on the solubility of the hydrochloride salt.

-

Transfer the solution to an NMR tube.

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.[1]

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical spectral width: -2 to 12 ppm.

-

Number of scans: 16-64, depending on sample concentration.

-

Relaxation delay: 1-2 seconds.[1]

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical spectral width: 0 to 220 ppm.

-

Number of scans: 1024 or more, as ¹³C is less sensitive.

-

Relaxation delay: 2-5 seconds.[1]

Data Processing:

-

Process the raw data using appropriate software.

-

Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of the solid sample with approximately 100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.[1]

Instrumentation:

-

A Fourier-Transform Infrared (FT-IR) spectrometer.

Data Acquisition:

-

Collect a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and collect the sample spectrum.

-

The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Data Analysis:

-

The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry

Sample Preparation:

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile, or water) to a concentration of approximately 1 mg/mL.

-

Further dilute the solution as required by the instrument's sensitivity.

Instrumentation:

-

A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).[5]

Data Acquisition (ESI-MS):

-

Introduce the sample solution into the ESI source. This soft ionization technique is ideal for determining the molecular weight of the intact molecule, often observed as the [M+H]⁺ ion.[2]

-

Acquire the mass spectrum in positive ion mode.

Data Acquisition (EI-MS):

-

Introduce the sample (often via a direct insertion probe or after separation by gas chromatography) into the ionization chamber where it is bombarded with high-energy electrons.

-

This higher-energy technique causes fragmentation of the molecule, providing valuable structural information.[6]

Data Analysis:

-

Identify the molecular ion peak (or the protonated molecule peak) to confirm the molecular weight.

-

Analyze the fragmentation pattern to deduce the structure of the molecule.

Workflow Visualization

The following diagram illustrates the general workflow for the spectral analysis of a chemical compound like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Spectroscopic and crystallographic characterization of two cathinone derivatives: 1-(4-fluorophenyl)-2-(methylamino)pentan-1-one (4-FPD) hydrochloride and 1-(4-methylphenyl)-2-(ethylamino)pentan-1-one (4-MEAP) hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-(Methylamino)cyclohexanone | C7H13NO | CID 20760632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 12.1 Mass Spectrometry of Small Molecules: Magnetic-Sector Instruments - Organic Chemistry | OpenStax [openstax.org]

A Technical Guide to 4-(Methylamino)cyclohexanone Hydrochloride for Research and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-(methylamino)cyclohexanone hydrochloride (CAS No. 1260794-25-9), a key chemical intermediate for researchers in drug discovery and organic synthesis. This document outlines commercially available sources, key chemical data, and a representative synthetic protocol.

Core Chemical Data

This compound is a heterocyclic organic compound. Its structure makes it a valuable building block for the synthesis of more complex molecules, particularly in the development of novel therapeutics. One supplier has categorized it under "Protein Degrader Building Blocks," suggesting its potential utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other related modalities.[1]

Commercial Suppliers and Specifications

The availability of high-quality starting materials is crucial for reproducible research outcomes. Several commercial suppliers offer this compound. The table below summarizes key quantitative data from various vendors to facilitate procurement decisions.

| Supplier | Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |

| Aladdin Scientific | ≥ 95%[1] | 1260794-25-9[1] | C₇H₁₄ClNO[1] | 163.65[1] | Listed as a Protein Degrader Building Block.[1] |

| BLD Pharm | Not specified | 1260794-25-9[2] | C₇H₁₄ClNO[2] | 163.65[2] | Recommended storage at 2-8°C under an inert atmosphere.[2] |

| MySkinRecipes | 95% | 1260794-25-9 | C₇H₁₄ClNO | 163.65 | Listed under "Antidepressants" as a reagent. |

| ChemicalBook | Not specified | 1260794-25-9[3] | C₇H₁₄ClNO | 163.65[3] | Provides a general information page for the compound.[3] |

Experimental Protocol: Synthesis of Substituted Cyclohexanones

Reaction: Mannich reaction involving cyclohexanone, a methylamine source, and formaldehyde.

Materials:

-

Cyclohexanone

-

Methylamine hydrochloride (in place of dimethylammonium chloride)

-

Paraformaldehyde

-

Ethanol

-

Hydrochloric acid (concentrated)

-

Acetone

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine cyclohexanone (1.0 eq), methylamine hydrochloride (1.0 eq), and paraformaldehyde (1.2 eq) in ethanol.

-

Acid Catalysis: Add a catalytic amount of concentrated hydrochloric acid (e.g., a few drops) to the mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain stirring for approximately 4 hours.

-

Work-up: Upon completion, filter the hot solution to remove any insoluble material.

-

Solvent Removal: Evaporate the ethanol from the filtrate using a rotary evaporator.

-

Crystallization: Dissolve the resulting residue in a minimal amount of hot ethanol. Allow the solution to cool to room temperature, then add an excess of acetone (e.g., 10-15 volumes) to induce crystallization. For complete precipitation, the solution can be stored overnight in a freezer.

-

Isolation and Purification: Collect the crystalline product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold acetone. The crude product can be further purified by recrystallization from an ethanol/acetone mixture.

-

Drying: Dry the purified product in a desiccator over a suitable drying agent (e.g., silica gel).

Application in Drug Discovery Workflow

As a chemical building block, this compound serves as a starting material in the synthesis of more complex molecules with potential therapeutic applications. The following diagram illustrates a typical workflow in a drug discovery program where such an intermediate would be utilized.

Caption: Drug discovery workflow using a chemical building block.

This guide serves as a foundational resource for researchers working with this compound. As a versatile chemical intermediate, its utility is primarily defined by the innovative synthetic pathways in which it is employed.

References

The Tipping Point of Reactivity: A Technical Guide to the Methylamino Group in Cyclohexanone Chemistry

For Researchers, Scientists, and Drug Development Professionals

The introduction of a methylamino group to a cyclohexanone core marks a critical juncture in synthetic chemistry, unlocking pathways to a diverse array of functionalized molecules. The reactivity of this seemingly simple amine is highly dependent on the reaction conditions, leading to distinct products with significant implications for pharmaceutical and materials science. This technical guide provides an in-depth exploration of the three primary reaction pathways stemming from the interaction of cyclohexanone and methylamine: imine formation, reductive amination, and the Mannich reaction. We present a comprehensive overview of the underlying mechanisms, detailed experimental protocols, and quantitative data to inform reaction optimization and product characterization.

Core Reactivity Pathways

The fundamental reactivity of the methylamino group with cyclohexanone is governed by the nucleophilic character of the nitrogen atom and the electrophilic nature of the carbonyl carbon. The initial interaction typically involves the nucleophilic attack of the methylamine on the carbonyl carbon of cyclohexanone. From this common starting point, the reaction can diverge into three main pathways, each yielding a distinct class of compounds.

Imine Formation: The Reversible Condensation

The reaction between cyclohexanone and a primary amine like methylamine under mildly acidic conditions results in the formation of an N-methylcyclohexanimine, also known as a Schiff base.[1][2] This condensation reaction is reversible and involves the elimination of a water molecule.[2]

Reaction Mechanism:

The formation of the imine proceeds through a two-part mechanism: nucleophilic addition of the amine to the carbonyl, followed by the elimination of water.[2]

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen of methylamine attacks the electrophilic carbonyl carbon of cyclohexanone.

-

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral carbinolamine intermediate.

-

Protonation of the Hydroxyl Group: The hydroxyl group of the carbinolamine is protonated by an acid catalyst, converting it into a good leaving group (water).

-

Elimination of Water: The lone pair on the nitrogen facilitates the elimination of a water molecule, forming a resonance-stabilized iminium ion.

-

Deprotonation: A base (such as water or another amine molecule) removes a proton from the nitrogen, yielding the neutral imine and regenerating the acid catalyst.

Reductive Amination: The Pathway to Saturated Amines

Reductive amination is a powerful method for the synthesis of amines from carbonyl compounds. In this one-pot reaction, the imine intermediate formed from cyclohexanone and methylamine is reduced in situ to yield N-methylcyclohexylamine.[3] This method avoids the isolation of the often-unstable imine. A variety of reducing agents and catalysts can be employed, including sodium cyanoborohydride (NaBH₃CN), hydrogen gas with a metal catalyst (e.g., Pd/C, Rh-Ni), or biocatalysts like reductive aminases (RedAms).[3][4][5]

Reaction Mechanism:

This process combines imine formation with a subsequent reduction step.

-

Imine Formation: Cyclohexanone and methylamine react to form the N-methylcyclohexanimine intermediate as described above.

-

Reduction: The imine is then reduced by a hydride source or catalytic hydrogenation. The C=N double bond is hydrogenated to a C-N single bond, yielding the final secondary amine product.

Mannich Reaction: A Three-Component Condensation

The Mannich reaction is a three-component condensation that forms a β-amino-carbonyl compound, known as a Mannich base.[6][7] In the context of this guide, it involves the reaction of cyclohexanone, methylamine, and a non-enolizable aldehyde, typically formaldehyde.[6] This reaction is crucial for introducing an aminomethyl group at the α-position to the carbonyl group.

Reaction Mechanism:

The mechanism of the Mannich reaction involves the initial formation of an electrophilic iminium ion, which then reacts with the enol form of the ketone.[6]

-

Iminium Ion Formation: Methylamine reacts with formaldehyde to form an iminium ion (Eschenmoser's salt precursor).

-

Enolization: Cyclohexanone tautomerizes to its enol form under the reaction conditions.

-

Nucleophilic Attack: The electron-rich enol attacks the electrophilic carbon of the iminium ion, forming a new C-C bond.

-

Tautomerization: The resulting intermediate tautomerizes back to the keto form to yield the final Mannich base, 2-((methylamino)methyl)cyclohexan-1-one.

References

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. Imines from Aldehydes and Ketones with Primary Amines - Chemistry Steps [chemistrysteps.com]

- 3. mdpi.com [mdpi.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. Overview About Mannich Reaction Mechanism [unacademy.com]

- 7. Mannich Reaction [organic-chemistry.org]

Methodological & Application

Application Notes and Protocols: The Role of 2-(Dimethylaminomethyl)cyclohexanone Hydrochloride in the Synthesis of Tramadol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tramadol, a centrally acting analgesic, is synthesized through a multi-step process where the formation of a key aminoketone intermediate is crucial. While the query specified 4-(methylamino)cyclohexanone hydrochloride, a comprehensive review of the scientific literature and patents indicates that the primary intermediate used in the widely practiced synthesis of Tramadol is 2-(dimethylaminomethyl)cyclohexanone , which is typically prepared and used as its hydrochloride salt. This document will focus on the synthesis and application of this established precursor.

The synthesis of Tramadol generally involves two main stages. The first is a Mannich reaction involving cyclohexanone, formaldehyde (often as paraformaldehyde), and dimethylamine (as its hydrochloride salt) to produce 2-(dimethylaminomethyl)cyclohexanone hydrochloride.[1][2][3][4][5] The second stage is a Grignard reaction where this aminoketone reacts with 3-methoxyphenylmagnesium bromide, followed by an acidic workup to yield Tramadol.[6][7][8][9][10] This application note provides detailed protocols for these synthetic steps, along with relevant data and workflow diagrams.

Chemical Synthesis Pathway

The overall synthesis of Tramadol hydrochloride from cyclohexanone is depicted below. The process involves the formation of the Mannich base, 2-(dimethylaminomethyl)cyclohexanone, followed by a Grignard reaction and subsequent salt formation.

Figure 1: Chemical synthesis pathway for Tramadol Hydrochloride.

Quantitative Data Summary

The following tables summarize quantitative data reported in the literature for the synthesis of Tramadol and its intermediates.

Table 1: Reaction Yields

| Reaction Step | Product | Reported Yield | Reference(s) |

| Mannich Reaction | 2-(Dimethylaminomethyl)cyclohexanone Hydrochloride | 75-76% | [3] |

| Grignard Reaction and Salt Formation (from Mannich base) | Tramadol Hydrochloride | 55% (overall) | [7] |

| Hydrogenolysis of N-benzyl-N-demethyltramadol to N-demethyltramadol HCl | N-demethyltramadol Hydrochloride | 85% | [3] |

Table 2: Analytical Data for Tramadol and Related Compounds

| Compound | Melting Point (°C) | Spectroscopic Data | Reference(s) |

| cis-Tramadol base hydrate | 79-80 | Water content (KF): 6.52% | [6] |

| N-demethyltramadol hydrochloride | 165-168 | IR (KBr): 3301, 3076, 2933, 2852, 1583, 1251, 702 cm-1¹H NMR (CDCl₃): δ 1.2-2.0 (10H, m), 2.23 (3H, s), 2.44 (1H, dd), 3.80 (3H, s), 6.75 (1H, dd), 7.03 (1H, d), 7.13 (1H, s), 7.26 (1H, t), 11.5 (1H, bs)MS (EI): m/z 249 [M⁺] (35), 44 (100) | [3] |

| N-benzyl-N-demethyltramadol hydrochloride | 172-175 | - | [3] |

| Tramadol Hydrochloride Impurity 6 | 122-124 | ¹³C NMR (CDCl₃): δ 16.3, 22.23, 22.48, 27.96, 33.18, 42.60, 55.26, 59.97, 112.28, 113.83, 120.01, 123.49, 130.00, 143.18, 145.05, 159.85ESI-MS: m/z 246.42 [M+H]⁺ | [11] |

Experimental Protocols

The following are detailed experimental protocols for the key steps in Tramadol synthesis.

Protocol 1: Synthesis of 2-(Dimethylaminomethyl)cyclohexanone Hydrochloride (Mannich Reaction)

This protocol is based on methodologies described in the literature.[1][2][3][4][5]

Materials:

-

Cyclohexanone (50 mmol)

-

Paraformaldehyde (25 mmol)

-

Dimethylamine hydrochloride (25 mmol)

-

Concentrated acetic acid

-

Acetone

-

Hydrochloric acid

-

Methanol (optional)

-

Diethyl ether (optional)

-

100 mL round-bottom flask

-

Reflux condenser

-

Stir bar

-

Heating mantle

-

Distillation apparatus

-

Filtration apparatus

Procedure:

-

To a dry 100 mL round-bottom flask, add cyclohexanone (50 mmol), paraformaldehyde (25 mmol), and dimethylamine hydrochloride (25 mmol).

-

Add concentrated acetic acid to serve as the solvent and a catalyst.

-

Add a stir bar and set up the flask for reflux.

-

Heat the mixture to reflux and maintain for approximately 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reflux period, allow the reaction to cool and stir at room temperature overnight in a fume hood.

-

Set up the apparatus for distillation and carefully distill off the acetic acid.

-

To the resulting residue, add acetone and hydrochloric acid to precipitate the hydrochloride salt of the product.

-

If recrystallization does not occur readily, a two-solvent system such as methanol/diethyl ether may be employed.

-

Filter the resulting white to off-white crystals, wash with a cold solvent, and dry under vacuum.

-

Determine the melting point and calculate the percent yield.

Protocol 2: Synthesis of Tramadol Hydrochloride (Grignard Reaction)

This protocol is a generalized procedure based on common Grignard reaction methodologies for Tramadol synthesis.[3][7][8]

Materials:

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

3-bromoanisole

-

2-(Dimethylaminomethyl)cyclohexanone (free base, prepared from the hydrochloride salt by treatment with a base)

-

Saturated ammonium chloride solution

-

Hydrochloric acid in a suitable solvent (e.g., isopropanol or 1,4-dioxane)

-

Anhydrous sodium sulfate

-

Three-neck round-bottom flask

-

Dropping funnel

-

Reflux condenser

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Stir bar

-

Ice bath

Procedure:

-

Preparation of the Grignard Reagent:

-

In a flame-dried three-neck flask under an inert atmosphere, place magnesium turnings.

-

Add a small amount of anhydrous THF and a crystal of iodine to initiate the reaction.

-

Slowly add a solution of 3-bromoanisole in anhydrous THF via a dropping funnel. An exothermic reaction should be observed. Maintain a gentle reflux by controlling the rate of addition.

-

After the addition is complete, stir the mixture at a slightly elevated temperature (e.g., 80°C) for approximately 2 hours to ensure complete formation of the Grignard reagent (3-methoxyphenylmagnesium bromide).[8]

-

-

Grignard Reaction:

-

Cool the Grignard reagent solution to 0°C in an ice bath.

-

Slowly add a solution of 2-(dimethylaminomethyl)cyclohexanone (free base) in anhydrous THF dropwise.

-

After the addition is complete, allow the reaction to proceed at this temperature for about 4 hours.[8]

-

-

Workup and Product Isolation:

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer. The aqueous layer may be extracted with an organic solvent (e.g., ethyl ether) to maximize recovery.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude Tramadol base as an oil.

-

-

Salt Formation and Purification:

-

Dissolve the crude Tramadol base in a suitable solvent like isopropanol or 1,4-dioxane.

-

Treat the solution with a 15% solution of hydrogen chloride in the same solvent to precipitate Tramadol hydrochloride.[7]

-

The resulting solid can be recrystallized from a suitable solvent (e.g., 1,4-dioxane or isopropanol) to obtain pure Tramadol hydrochloride.[7][9]

-

Filter the purified product, wash with a cold solvent, and dry.

-

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of Tramadol hydrochloride.

Figure 2: Experimental workflow for Tramadol Hydrochloride synthesis.

References

- 1. scribd.com [scribd.com]

- 2. Synthesis of Tramadol and Analogous | Journal of the Mexican Chemical Society [jmcs.org.mx]

- 3. scielo.org.mx [scielo.org.mx]

- 4. researchgate.net [researchgate.net]

- 5. redalyc.org [redalyc.org]

- 6. US6469213B1 - Tramadol, salts thereof and process for their preparation - Google Patents [patents.google.com]

- 7. nioch.nsc.ru [nioch.nsc.ru]

- 8. Method for synthesizing tramadol hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 9. WO2003078380A2 - Process for preparing tramadol hydrochloride and/or tramadol momohydrate - Google Patents [patents.google.com]

- 10. newdrugapprovals.org [newdrugapprovals.org]

- 11. jocpr.com [jocpr.com]

Application Notes and Protocols for 4-(Methylamino)cyclohexanone Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 4-(methylamino)cyclohexanone hydrochloride as a versatile chemical intermediate in the synthesis of pharmacologically active molecules. The primary application highlighted is its use as a precursor in the synthesis of 4-amino-4-aryl-cyclohexanone derivatives, a class of compounds that has shown potential as analgesics.

Introduction

This compound is a cyclic ketone with a secondary amine functionality. This bifunctional nature makes it a valuable building block in organic synthesis, particularly in the construction of complex molecular scaffolds for drug discovery. Its primary utility lies in its role as a precursor to more complex molecules with potential therapeutic applications.

Physicochemical Properties

A summary of the key physicochemical properties of 4-(methylamino)cyclohexanone and its hydrochloride salt is presented in Table 1.

Table 1: Physicochemical Properties of 4-(Methylamino)cyclohexanone and its Hydrochloride Salt

| Property | 4-(Methylamino)cyclohexanone | This compound |

| Molecular Formula | C₇H₁₃NO | C₇H₁₄ClNO |

| Molecular Weight | 127.18 g/mol | 163.65 g/mol |

| CAS Number | 2976-84-3 | 1260794-25-9 |

| Appearance | Not specified in literature | White to off-white solid |

| Solubility | Soluble in polar organic solvents | Soluble in water and polar organic solvents |

Applications in Organic Synthesis

The primary application of this compound is as a key intermediate in the synthesis of novel analgesic compounds. Specifically, it can be utilized in the preparation of 4-amino-4-aryl-cyclohexanones, which have demonstrated analgesic and, in some cases, narcotic antagonist activities. The synthesis of these target molecules typically involves the addition of an aryl group to the carbonyl carbon of the cyclohexanone ring.

Synthesis of 4-Aryl-4-(methylamino)cyclohexanone Derivatives

A key reaction for the synthesis of 4-aryl-4-(methylamino)cyclohexanone derivatives is the Grignard reaction. This involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to the ketone functionality of 4-(methylamino)cyclohexanone. The subsequent workup yields the corresponding tertiary alcohol, which can then be further processed if necessary.

Conceptual Synthetic Workflow:

Application Notes and Protocols for the Scale-Up Synthesis of 4-(Methylamino)cyclohexanone Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the scale-up synthesis of 4-(methylamino)cyclohexanone hydrochloride, a key intermediate in pharmaceutical development. The protocols described herein are based on established chemical principles and analogous reactions, offering a robust framework for transitioning from laboratory-scale to larger-scale production.

Introduction

4-(Methylamino)cyclohexanone and its derivatives are valuable building blocks in medicinal chemistry, frequently utilized in the synthesis of various biologically active molecules. The hydrochloride salt form enhances the compound's stability and solubility, making it amenable to further chemical transformations and formulation studies. The synthesis of this intermediate on a larger scale necessitates careful consideration of reaction parameters, safety protocols, and purification methods to ensure consistent yield and high purity.

While specific scale-up data for this compound is not extensively published, a plausible and efficient route can be adapted from the well-established synthesis of analogous aminoketones. The following protocols are based on a proposed adaptation of known synthetic methodologies for related compounds, providing a detailed guide for process development and scale-up.

Synthetic Pathway

A proposed and efficient method for the synthesis of this compound involves a reductive amination of 1,4-cyclohexanedione with methylamine, followed by in-situ formation of the hydrochloride salt. This approach is advantageous due to the availability of starting materials and the generally high yields associated with this type of transformation.

Quantitative Data Summary

The following table outlines the reactant quantities and expected yields for both a laboratory-scale and a proposed scale-up synthesis. This allows for a clear comparison and aids in planning for larger production batches.

| Parameter | Laboratory Scale (100 g) | Scale-Up (5 kg) |

| Reactants | ||

| 1,4-Cyclohexanedione | 100 g (0.89 mol) | 5.0 kg (44.6 mol) |

| Methylamine (40% in H₂O) | 85 mL (0.98 mol) | 4.25 L (49.0 mol) |

| Sodium Borohydride (NaBH₄) | 40 g (1.06 mol) | 2.0 kg (52.9 mol) |

| Methanol | 1 L | 50 L |

| Hydrochloric Acid (conc.) | ~75 mL | ~3.75 L |

| Reaction Conditions | ||

| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |

| Reaction Time | 12 hours | 12-16 hours |

| Product | ||

| 4-(Methylamino)cyclohexanone | ||

| Theoretical Yield | 113.2 g | 5.66 kg |

| Expected Yield (80%) | 90.6 g | 4.53 kg |

| 4-(Methylamino)cyclohexanone HCl | ||

| Theoretical Yield | 145.4 g | 7.27 kg |

| Expected Yield (75% overall) | 109.1 g | 5.45 kg |

Experimental Protocols

Laboratory-Scale Synthesis (100 g)

-

Reaction Setup: In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and an addition funnel, dissolve 100 g (0.89 mol) of 1,4-cyclohexanedione in 1 L of methanol.

-

Amine Addition: Cool the solution to 0 °C using an ice bath. Slowly add 85 mL (0.98 mol) of a 40% aqueous solution of methylamine via the addition funnel over 30 minutes, maintaining the internal temperature below 10 °C.

-

Imine Formation: Allow the mixture to stir at 0 °C for 1 hour to facilitate the formation of the intermediate imine/enamine.

-

Reduction: In a separate beaker, carefully prepare a solution of 40 g (1.06 mol) of sodium borohydride in 200 mL of cold water. Add this solution portion-wise to the reaction mixture, ensuring the temperature does not exceed 20 °C.

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, carefully quench the excess sodium borohydride by the slow addition of acetone until gas evolution ceases. Concentrate the mixture under reduced pressure to remove the methanol.

-

Extraction: To the remaining aqueous residue, add 500 mL of dichloromethane and stir for 15 minutes. Separate the organic layer. Extract the aqueous layer with an additional 2 x 250 mL of dichloromethane.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-(methylamino)cyclohexanone as an oil.

-

Salt Formation: Dissolve the crude product in 500 mL of diethyl ether. Cool the solution in an ice bath and slowly add concentrated hydrochloric acid dropwise with vigorous stirring until the precipitation of the hydrochloride salt is complete.

-

Isolation and Drying: Collect the white precipitate by vacuum filtration, wash with cold diethyl ether (2 x 100 mL), and dry in a vacuum oven at 40-50 °C to a constant weight.

Proposed Scale-Up Synthesis (5 kg)

Note: This protocol is a proposed scale-up and should be optimized by qualified personnel. All operations should be conducted in a well-ventilated chemical fume hood or an appropriate manufacturing facility with proper personal protective equipment (PPE).

-

Reactor Preparation: Charge a 100 L glass-lined reactor equipped with a mechanical stirrer, a temperature probe, a condenser, and an addition port with 5.0 kg (44.6 mol) of 1,4-cyclohexanedione and 50 L of methanol.

-

Amine Addition: Cool the reactor contents to 0-5 °C. Slowly add 4.25 L (49.0 mol) of a 40% aqueous solution of methylamine via the addition port over a period of 1-2 hours, maintaining the internal temperature below 10 °C.

-

Imine Formation: Stir the mixture at 0-5 °C for 1 hour.

-

Reduction: Prepare a solution of 2.0 kg (52.9 mol) of sodium borohydride in 10 L of cold water in a separate vessel. Carefully add this solution to the reactor over 2-3 hours, ensuring the internal temperature is maintained below 20 °C.

-

Reaction and Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by process analytical technology (PAT) such as in-situ IR or by taking samples for offline analysis (LC-MS).

-

Quenching and Solvent Removal: Once the reaction is deemed complete, carefully quench the excess reducing agent by the slow addition of acetone. Distill off the methanol under reduced pressure.

-

Extraction: Add 25 L of dichloromethane to the remaining aqueous phase and stir vigorously for 30 minutes. Allow the layers to separate and transfer the organic layer to a separate vessel. Repeat the extraction of the aqueous layer with 2 x 12.5 L of dichloromethane.

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude free base.

-

Salt Formation and Isolation: Dissolve the crude product in a suitable solvent such as isopropyl acetate or a mixture of toluene and isopropanol (approximately 25-50 L). Cool the solution to 0-5 °C and slowly bubble in hydrogen chloride gas or add a solution of HCl in a suitable solvent until precipitation is complete.

-

Drying: Collect the solid product by centrifugation or filtration, wash with a cold, non-polar solvent (e.g., heptane), and dry under vacuum at 50-60 °C.

Visualizations

Experimental Workflow

Caption: Workflow for the scale-up synthesis of this compound.

Logical Relationship of Synthesis Stages

Caption: Logical progression of the key chemical transformations in the synthesis.

Application Notes and Protocols for 4-(Methylamino)cyclohexanone Hydrochloride in Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

While direct catalytic applications of 4-(methylamino)cyclohexanone hydrochloride are not extensively documented in scientific literature, this compound serves as a crucial and versatile building block in the synthesis of high-value molecules, particularly in the pharmaceutical industry. Its primary utility lies in its role as a key intermediate for the preparation of arylcyclohexylamines, a class of compounds with significant pharmacological activity.

These application notes provide a detailed overview of the use of 4-(methylamino)cyclohexanone derivatives in the synthesis of N-methyl-arylcyclohexylamines, with a specific protocol for the preparation of a ketamine analog. The provided methodologies and data are intended to serve as a practical guide for researchers in organic synthesis and drug discovery.

Core Application: Intermediate in Arylcyclohexylamine Synthesis

The principal application of 4-(methylamino)cyclohexanone and its derivatives is in the construction of 2-aryl-2-(methylamino)cyclohexanones. These structures form the core of several pharmacologically active compounds, including the anesthetic and antidepressant ketamine. The synthesis generally involves the reaction of an α-hydroxy-N-methylimine intermediate, which undergoes a thermal rearrangement to yield the desired product.

Synthesis of 2-(2-Fluorophenyl)-2-(methylamino)cyclohexanone: An Experimental Protocol

This protocol details the synthesis of a fluorinated ketamine analog, 2-(2-fluorophenyl)-2-(methylamino)cyclohexanone, a representative example of the application of a 4-(methylamino)cyclohexanone-related precursor.[1][2]

Reaction Scheme:

Caption: Synthetic workflow for 2-(2-fluorophenyl)-2-(methylamino)cyclohexanone.

Materials and Equipment

-

Cyclopentylmagnesium bromide

-

2-Fluorobenzonitrile

-

Bromine

-

Methylamine

-

Anhydrous diethyl ether

-

Decalin

-

Hydrochloric acid

-

Sodium bicarbonate

-

Magnesium sulfate

-

Round-bottom flasks

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Magnetic stirrer and heating mantle

-

Standard glassware for organic synthesis

Experimental Procedure

Step 1: Synthesis of Cyclopentyl-(2-fluorophenyl)ketone

-

To a solution of 2-fluorobenzonitrile in anhydrous diethyl ether, add cyclopentylmagnesium bromide dropwise at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude ketone.

Step 2: Synthesis of α-Bromocyclopentyl-(2-fluorophenyl)ketone

-

Dissolve the crude ketone from Step 1 in a suitable solvent such as chloroform or acetic acid.

-

Add a solution of bromine in the same solvent dropwise at room temperature while stirring.

-

Continue stirring until the reaction is complete (monitored by TLC).

-

Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize any excess acid.

-

Separate the organic layer, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

Step 3: Synthesis of α-Hydroxycyclopentyl-(2-fluorophenyl)-N-methylimine

-

Cool a solution of the α-bromoketone from Step 2 in a suitable solvent to -40 °C.

-

Bubble methylamine gas through the solution or add a solution of methylamine until the starting material is consumed.

-

Allow the reaction mixture to warm to room temperature.

-

Filter the resulting precipitate and wash the filtrate with water.

-

Dry the organic layer and concentrate to yield the crude α-hydroxy-N-methylimine.

Step 4: Thermal Rearrangement to 2-(2-Fluorophenyl)-2-(methylamino)cyclohexanone

-

Reflux the crude α-hydroxy-N-methylimine from Step 3 in decalin for 2-4 hours.

-

Cool the reaction mixture and dilute with diethyl ether.

-

Extract the product into an aqueous solution of hydrochloric acid.

-

Wash the acidic aqueous layer with diethyl ether.

-

Basify the aqueous layer with a suitable base (e.g., sodium hydroxide) and extract the product with diethyl ether.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to obtain the final product.

Data Presentation

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Typical Yield (%) |

| 1 | Grignard Reaction | Cyclopentylmagnesium bromide, 2-Fluorobenzonitrile | Diethyl ether | 0 to RT | 75-85 |

| 2 | Bromination | Bromine | Chloroform | RT | 80-90 |

| 3 | Imination | Methylamine | Diethyl ether | -40 to RT | 65-75 |

| 4 | Rearrangement | - | Decalin | Reflux | 50-60 |

Logical Relationship Diagram

The following diagram illustrates the logical relationship in the synthetic strategy, highlighting the key transformation of the aminocyclohexanone precursor.

Caption: Logical flow from precursor to application.

Conclusion

This compound and its related structures are indispensable tools in synthetic organic chemistry, particularly for the construction of complex pharmaceutical agents. The protocols and data presented here offer a foundational understanding for researchers and professionals engaged in the synthesis and development of novel therapeutics based on the arylcyclohexylamine scaffold. While its direct catalytic use is not established, its role as a key synthetic intermediate is of significant value in the field of drug discovery and development.

References

Application Notes and Protocols for the Synthesis of Novel Analgesics from 4-(Methylamino)cyclohexanone Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of two novel classes of potential analgesics derived from 4-(methylamino)cyclohexanone hydrochloride. The proposed synthetic routes are based on well-established chemical transformations and the known analgesic properties of structurally related 4-aminocyclohexanone derivatives. The resulting compounds are promising candidates for screening in analgesic drug discovery programs.

Introduction

The 4-aminocyclohexanone scaffold is a key structural motif in a variety of biologically active compounds, including potent analgesics. Research has shown that 4-amino-4-arylcyclohexanones and their derivatives can exhibit significant analgesic activity, with some compounds approaching the potency of morphine.[1] this compound is a readily available starting material that provides a convergent and flexible entry point for the synthesis of novel analogs with potential therapeutic applications in pain management.

This document outlines two robust synthetic strategies for the derivatization of 4-(methylamino)cyclohexanone:

-

Grignard Reaction: To synthesize a series of 1-aryl-4-(methylamino)cyclohexan-1-ol derivatives. The introduction of an aryl group at the 1-position is a key feature of known potent analgesics in this class.[2]

-

Reductive Amination: To generate novel N-substituted-4-(methylamino)cyclohexan-1-amine derivatives, exploring a different vector for structural modification.

The compounds synthesized via these methods are hypothesized to exert their analgesic effects through modulation of opioid receptor signaling pathways, a common mechanism for many potent analgesics.

Proposed Synthetic Schemes

Scheme 1: Synthesis of 1-Aryl-4-(methylamino)cyclohexan-1-ols via Grignard Reaction

This protocol describes the addition of an aryl Grignard reagent to 4-(methylamino)cyclohexanone to yield the corresponding tertiary alcohol. The hydrochloride salt of the starting material is first neutralized in situ.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 4-(Methylamino)cyclohexanone Hydrochloride

Welcome to the Technical Support Center for the synthesis and optimization of 4-(methylamino)cyclohexanone hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to streamline your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: The most prevalent method for synthesizing this compound is through the reductive amination of 1,4-cyclohexanedione with methylamine. This reaction is typically performed as a one-pot synthesis where the intermediate imine is formed and subsequently reduced in situ. The final step involves the formation of the hydrochloride salt.

Q2: What are the key challenges in synthesizing 4-(methylamino)cyclohexanone from 1,4-cyclohexanedione?

A2: The primary challenge is achieving selective mono-amination. Since 1,4-cyclohexanedione is a symmetrical diketone, the reaction can proceed at both carbonyl groups, leading to the formation of the undesired 1,4-bis(methylamino)cyclohexane byproduct. Controlling the stoichiometry of the reactants and the reaction conditions is crucial for maximizing the yield of the desired mono-aminated product.

Q3: Which reducing agents are suitable for this reductive amination?

A3: Several reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) being the most common choices for their selectivity. These reagents are mild enough to preferentially reduce the protonated imine intermediate over the starting ketone, which helps to minimize the formation of 4-hydroxycyclohexanone as a byproduct. Catalytic hydrogenation over palladium on carbon (Pd/C) is another viable, greener alternative.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). You can spot the starting material (1,4-cyclohexanedione), the reaction mixture, and a co-spot on a TLC plate. The disappearance of the starting material and the appearance of a new, more polar spot corresponding to the product will indicate the reaction's progression. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more quantitative analysis of the reaction mixture.

Q5: What is the best way to purify the final product, this compound?

A5: Purification is typically achieved by an acid-base extraction followed by crystallization. After the reaction is complete, the reaction mixture is worked up to remove the reducing agent and other impurities. The free base of 4-(methylamino)cyclohexanone can be extracted into an organic solvent. The hydrochloride salt is then precipitated by adding a solution of hydrochloric acid (e.g., HCl in isopropanol or diethyl ether) to the organic extract. The resulting solid can be collected by filtration and further purified by recrystallization.

Troubleshooting Guides

Issue 1: Low Yield of 4-(methylamino)cyclohexanone

Low yields are a common issue and can be attributed to several factors. The following guide will help you diagnose and address the potential causes.

| Potential Cause | Troubleshooting Step | Rationale |

| Incomplete Imine Formation | Add a dehydrating agent like molecular sieves (3Å or 4Å) to the reaction mixture. | The formation of the imine from the ketone and amine is an equilibrium reaction that produces water. Removing water shifts the equilibrium towards the imine, thus increasing the substrate for the reduction step. |

| Sub-optimal pH | Adjust the reaction pH to a mildly acidic range (pH 5-6). | Imine formation is catalyzed by acid, but a highly acidic medium will protonate the amine, rendering it non-nucleophilic. A weakly acidic environment provides a good balance for both imine formation and the stability of the reducing agent. |

| Inefficient Reduction | Ensure the reducing agent is fresh and added portion-wise. Consider switching to a different reducing agent (e.g., from NaBH₃CN to NaBH(OAc)₃ or catalytic hydrogenation). | The hydride reducing agents can degrade over time. Portion-wise addition can help maintain a sufficient concentration of the reducing agent throughout the reaction. Different reducing agents have varying reactivities and selectivities that might be better suited for your specific conditions. |

| Over-alkylation | Use a stoichiometric amount or a slight excess of 1,4-cyclohexanedione relative to methylamine. | Using a large excess of methylamine can favor the formation of the di-substituted byproduct, 1,4-bis(methylamino)cyclohexane. |

| Side reaction of the starting material | Add the reducing agent after allowing sufficient time for imine formation. Use a more selective reducing agent like NaBH₃CN. | Less selective reducing agents like sodium borohydride (NaBH₄) can reduce the carbonyl group of the starting material to an alcohol, competing with the desired reductive amination pathway. |

Issue 2: Formation of Significant Byproducts

The presence of major byproducts can complicate purification and lower the yield of the desired product.

| Observed Byproduct | Potential Cause | Mitigation Strategy |

| 1,4-Bis(methylamino)cyclohexane | Excess methylamine or prolonged reaction times. | Carefully control the stoichiometry, using 1,4-cyclohexanedione as the limiting reagent. Monitor the reaction closely by TLC or GC-MS and stop it once the starting material is consumed. |

| 4-Hydroxycyclohexanone | Reduction of the starting dione by the hydride reagent. | Use a more selective reducing agent like NaBH₃CN, which is less reactive towards ketones at neutral or slightly acidic pH. Alternatively, pre-form the imine before adding the reducing agent. |

| Unreacted 1,4-Cyclohexanedione | Incomplete reaction due to insufficient reaction time, low temperature, or deactivated reagents. | Increase the reaction time or temperature. Ensure the amine and reducing agent are of good quality and used in appropriate amounts. |

Experimental Protocols

Protocol 1: Reductive Amination of 1,4-Cyclohexanedione with Methylamine Hydrochloride

This protocol outlines a general procedure for the synthesis of this compound.

Materials:

-

1,4-Cyclohexanedione

-

Methylamine hydrochloride (CH₃NH₂·HCl)

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol (MeOH)

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

Hydrochloric acid solution (e.g., 2 M in diethyl ether or isopropanol)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 1,4-cyclohexanedione (1.0 eq) and methylamine hydrochloride (1.0 - 1.2 eq) in methanol.

-

pH Adjustment: Adjust the pH of the solution to approximately 6 by the careful addition of a mild base (e.g., a saturated solution of NaHCO₃ in methanol).

-

Addition of Reducing Agent: To the stirred solution, add sodium cyanoborohydride (1.0 - 1.5 eq) portion-wise over 30 minutes.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC until the starting material is consumed (typically 12-24 hours).

-

Work-up:

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Make the aqueous residue basic (pH > 10) with a suitable base (e.g., 2 M NaOH).

-

Extract the aqueous layer with an organic solvent like dichloromethane or ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-(methylamino)cyclohexanone free base.

-

-

Hydrochloride Salt Formation and Purification:

-

Dissolve the crude free base in a minimal amount of a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Slowly add a solution of hydrochloric acid (e.g., 2 M HCl in diethyl ether) with stirring until precipitation is complete.

-

Collect the solid precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

-

The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether).

-

Data Presentation

The following table summarizes typical reaction parameters that can be optimized to improve the yield and purity of 4-(methylamino)cyclohexanone.

| Parameter | Condition A | Condition B | Condition C | Expected Outcome/Remarks |

| Reducing Agent | NaBH₃CN | NaBH(OAc)₃ | H₂/Pd-C | NaBH₃CN and NaBH(OAc)₃ are selective and convenient for lab scale. Catalytic hydrogenation is a greener alternative suitable for larger scale. |

| Solvent | Methanol | Dichloromethane | Tetrahydrofuran | Methanol is a common choice for NaBH₃CN. Dichloromethane is often used with NaBH(OAc)₃. |

| Temperature | Room Temperature | 0 °C to RT | 50 °C | Higher temperatures may accelerate the reaction but can also lead to more side products. Starting at a lower temperature and slowly warming to room temperature can improve selectivity. |

| pH | 5-6 | Neutral | 7-8 | A slightly acidic pH is generally optimal for imine formation. |

| Stoichiometry (Dione:Amine) | 1:1 | 1.2:1 | 1:1.2 | Using a slight excess of the dione can help minimize the formation of the di-substituted byproduct. |

Visualizations

Logical Workflow for Troubleshooting Low Yield

Caption: Troubleshooting workflow for low product yield.

Synthetic Pathway for this compound

Caption: Synthetic pathway from 1,4-cyclohexanedione.

Technical Support Center: Synthesis of 4-(Methylamino)cyclohexanone Hydrochloride

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(methylamino)cyclohexanone hydrochloride.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, categorized by the synthetic route.

Route 1: Reductive Amination of 1,4-Cyclohexanedione with Methylamine

This is a common and direct method for the synthesis of 4-(methylamino)cyclohexanone. The reaction involves the condensation of 1,4-cyclohexanedione with methylamine to form an enamine/imine intermediate, which is then reduced in situ.

Experimental Protocol:

A general procedure involves dissolving 1,4-cyclohexanedione and a methylamine source (such as methylamine hydrochloride) in a suitable solvent (e.g., methanol, ethanol). A reducing agent, such as sodium cyanoborohydride or sodium triacetoxyborohydride, is then added, and the reaction is stirred at room temperature until completion. The product is then isolated as the hydrochloride salt.

Potential Issues and Solutions:

| Issue | Potential Cause(s) | Troubleshooting Steps |

| Low Yield of Desired Product | - Incomplete reaction. - Formation of byproducts. - Loss of product during workup. | - Monitor the reaction by TLC or GC-MS to ensure completion. - Optimize the stoichiometry of reagents. An excess of methylamine can sometimes drive the reaction to completion. - Control the reaction temperature; some reductive aminations benefit from gentle heating. - Ensure the pH of the reaction mixture is optimal for both imine formation and reduction (typically weakly acidic). |

| Presence of 1,4-bis(methylamino)cyclohexane | Over-reduction of the intermediate. | - Use a milder reducing agent. - Carefully control the stoichiometry of the reducing agent. - Lower the reaction temperature. |

| Presence of Unreacted 1,4-Cyclohexanedione | - Insufficient methylamine or reducing agent. - Poor quality of reagents. | - Increase the equivalents of methylamine and/or the reducing agent. - Use freshly opened or purified reagents. |

| Formation of Polymeric Byproducts | Side reactions of the dione under acidic or basic conditions. | - Maintain a controlled pH throughout the reaction. - Add the reducing agent portion-wise to control the reaction rate. |

Common Impurities Summary (Route 1)

| Impurity | Structure | Reason for Formation | Analytical Detection | Purification Method |

| 1,4-Cyclohexanedione | O=C1CCC(=O)CC1 | Unreacted starting material | GC-MS, HPLC | Column chromatography, Recrystallization |

| 1,4-bis(methylamino)cyclohexane | C1N(C)CCC(NC)CC1 | Over-reduction | GC-MS, LC-MS | Column chromatography (ion exchange), Recrystallization of the hydrochloride salt |

| Imine/Enamine Intermediate | C1(=O)CCC(=N(C))CC1 | Incomplete reduction | LC-MS | Further reduction or hydrolysis during workup followed by purification |

Troubleshooting Flowchart (Route 1)

Route 2: Oxidation of 4-(Methylamino)cyclohexanol

This route involves the oxidation of a pre-existing amino alcohol. The stereochemistry of the starting material (cis or trans) can influence the reaction conditions and final product purity.

Experimental Protocol:

A common method involves dissolving 4-(methylamino)cyclohexanol in a suitable solvent (e.g., dichloromethane, acetone). An oxidizing agent, such as pyridinium chlorochromate (PCC), Dess-Martin periodinane, or a Swern oxidation, is then used to convert the secondary alcohol to a ketone. The product is subsequently isolated as the hydrochloride salt.

Potential Issues and Solutions:

| Issue | Potential Cause(s) | Troubleshooting Steps |

| Incomplete Oxidation | - Insufficient oxidizing agent. - Deactivated oxidizing agent. - Low reaction temperature. | - Increase the equivalents of the oxidizing agent. - Use freshly prepared or high-quality oxidizing agent. - Optimize the reaction temperature as recommended for the specific oxidizing agent. |

| Formation of Over-oxidation or Side Products | - Use of a harsh oxidizing agent. - Prolonged reaction time. | - Switch to a milder oxidizing agent (e.g., Dess-Martin periodinane). - Monitor the reaction closely and quench it as soon as the starting material is consumed. |

| Difficult Purification | The product and starting material have similar polarities. | - Utilize column chromatography with a suitable solvent system. - Consider derivatization of the starting material or product to facilitate separation. |

Common Impurities Summary (Route 2)

| Impurity | Structure | Reason for Formation | Analytical Detection | Purification Method |

| 4-(Methylamino)cyclohexanol | HOC1CCC(NC)CC1 | Unreacted starting material | TLC, GC-MS, HPLC | Column chromatography, Recrystallization |